4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride
Description
This compound is a thiazol-2-amine derivative featuring a benzo[c][1,2,5]thiadiazole moiety and an N-(2-methoxyphenyl) substituent. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its structure combines electron-rich (2-methoxyphenyl) and electron-deficient (benzo[c]thiadiazole) regions, which may influence reactivity and biological interactions .
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2.ClH/c1-21-15-5-3-2-4-12(15)17-16-18-14(9-22-16)10-6-7-11-13(8-10)20-23-19-11;/h2-9H,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDILHHLGFSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors such as o-aminothiophenol and chloroacetic acid under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various substituents at different positions on the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its fluorescence properties make it a candidate for bioimaging and as a fluorescent probe in biological studies.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the development of organic photovoltaics and photocatalysts due to its electron-accepting properties.
Mechanism of Action
The mechanism by which 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream biological effects. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole/Thiazole Cores
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): This compound has a 1,3,4-thiadiazole core instead of a thiazole. The 1,3,4-thiadiazole ring is associated with broad-spectrum biological activities, including insecticidal and fungicidal properties.
- 4-(4′-Nitrophenyl)thiazol-2-amine (): A simpler thiazol-2-amine derivative with a nitro group. The nitro substituent increases electrophilicity but reduces solubility compared to the target compound’s hydrochloride salt.
1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine Hydrochloride ():
Shares the benzo[c]thiadiazole group but lacks the thiazole ring. The N-methylpropan-2-amine side chain may enhance blood-brain barrier penetration, whereas the target compound’s 2-methoxyphenyl group could favor peripheral receptor interactions. Both compounds utilize hydrochloride salts for improved solubility .
Substitution Patterns and Pharmacological Implications
- SSR125543A (): A thiazol-2-amine derivative with a chloro-methoxy-methylphenyl substituent and cyclopropyl-fluorophenyl side chain. It exhibits nanomolar affinity for CRF1 receptors. The 2-methoxyphenyl group in the target compound could enhance π-π stacking compared to SSR125543A’s halogenated aryl groups .
Heterocyclic Hybrid Systems
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (): Combines benzothiazole and triazole rings. The triazole moiety introduces hydrogen-bonding capacity, absent in the target compound.
- Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids (): These multi-heterocyclic compounds demonstrate how hybrid systems improve binding diversity. The target compound’s simpler structure (thiazole + benzo[c]thiadiazole) may offer synthetic advantages while retaining specificity for certain targets .
Biological Activity
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[c][1,2,5]thiadiazole moiety and a thiazole amine component. Its molecular formula is , with a molecular weight of approximately 364.84 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. The presence of the benzo[c][1,2,5]thiadiazole moiety enhances the activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 μg/mL | |
| Compound B | Escherichia coli | 64 μg/mL | |
| Compound C | Candida albicans | 42 μg/mL |
The activity against Staphylococcus aureus and Escherichia coli indicates that modifications on the thiadiazole ring can lead to enhanced antibacterial properties. The introduction of halogen or oxygenated substituents has been shown to increase efficacy against Gram-positive bacteria and fungi .
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer potential. The compound's structure allows for interactions with various cellular targets involved in cancer progression.
Case Study: Anticancer Activity Assessment
In vitro studies have indicated that certain thiadiazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. For instance, one study reported an IC50 value of 15 μM for a related compound against HeLa cells, suggesting significant anticancer activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
